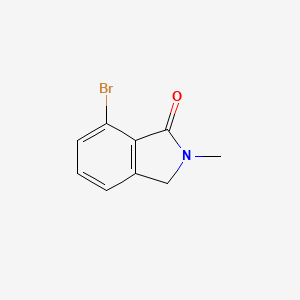

7-Bromo-2-methylisoindolin-1-one

Vue d'ensemble

Description

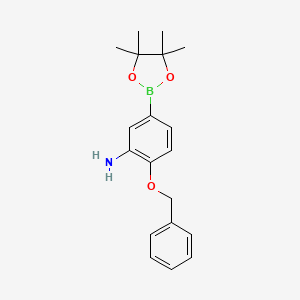

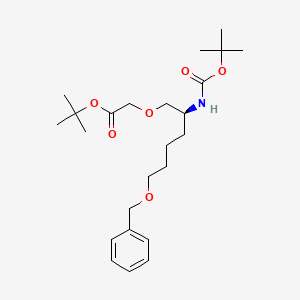

7-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1330763-93-3. It has a molecular weight of 226.07 . The compound is a solid at room temperature .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The linear formula of 7-Bromo-2-methylisoindolin-1-one is C9H8BrNO . The InChI code is 1S/C9H8BrNO/c1-11-5-6-3-2-4-7 (10)8 (6)9 (11)12/h2-4H,5H2,1H3 .Chemical Reactions Analysis

The Safety Data Sheet indicates that containers of 7-Bromo-2-methylisoindolin-1-one may explode when heated and that fire may produce irritating, corrosive and/or toxic gases .Physical And Chemical Properties Analysis

7-Bromo-2-methylisoindolin-1-one is a solid at room temperature . It has a molecular weight of 226.07 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique

Pharmaceutical Synthesis

7-Bromo-2-methylisoindolin-1-one: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules that exhibit a range of biological activities, including antiviral , anti-inflammatory , and anticancer properties . The bromo and keto functional groups present in this compound allow for further chemical modifications, enabling the synthesis of a diverse array of medicinal agents.

Herbicides

The chemical reactivity of 7-Bromo-2-methylisoindolin-1-one makes it a valuable precursor in the development of herbicidal formulations. Researchers have been exploring its use in creating compounds that can selectively target and inhibit the growth of unwanted vegetation, thereby contributing to agricultural productivity .

Colorants and Dyes

This compound’s ability to undergo various chemical reactions makes it a suitable candidate for the synthesis of colorants and dyes. Its molecular structure can be tweaked to produce a spectrum of colors, which can be used in textile, paint, and printing industries .

Polymer Additives

In the field of polymer science, 7-Bromo-2-methylisoindolin-1-one is investigated for its potential as an additive to enhance the properties of polymers. It could be used to improve the thermal stability, flame retardancy, or mechanical strength of polymer-based materials .

Organic Synthesis

As an aromatic compound with a reactive bromine atom, 7-Bromo-2-methylisoindolin-1-one is a versatile building block in organic synthesis. It can participate in cross-coupling reactions, which are fundamental in constructing complex organic molecules for various applications .

Photochromic Materials

The unique structure of 7-Bromo-2-methylisoindolin-1-one is being explored for its application in photochromic materials. These materials change color upon exposure to light, and they have potential uses in smart windows, sunglasses, and optical data storage devices .

Safety and Hazards

Orientations Futures

The synthesis of isoindolin-1-one derivatives via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials has been reported . This process provided access to four series of complex and potentially biologically active scaffolds . This suggests potential future directions for the synthesis and application of compounds like 7-Bromo-2-methylisoindolin-1-one.

Propriétés

IUPAC Name |

7-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELRSQAHQYTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylisoindolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)